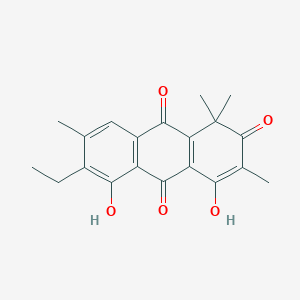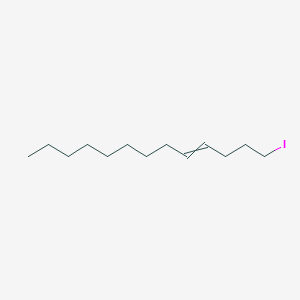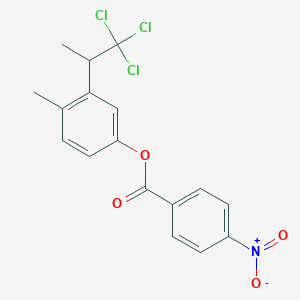
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl 4-nitrobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl 4-nitrobenzoate is an organic compound that belongs to the class of aromatic esters This compound features a benzene ring substituted with a methyl group, a trichloropropyl group, and a nitrobenzoate ester
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl 4-nitrobenzoate typically involves multiple steps:
Friedel-Crafts Alkylation:
Nitration: The nitration of the benzene ring is performed using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.
Esterification: The final step involves the esterification of the nitrobenzoic acid with the substituted benzene derivative using a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can ensure precise control over temperature, pressure, and reagent addition, leading to a more efficient and scalable process.
化学反应分析
Types of Reactions
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl 4-nitrobenzoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trichloropropyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as hydroxide ions or amines.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH₃)
Hydrolysis: Hydrochloric acid (HCl), sodium hydroxide (NaOH)
Major Products Formed
Reduction: 4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl 4-aminobenzoate
Substitution: 4-Methyl-3-(1,1-dihydroxypropyl)phenyl 4-nitrobenzoate
Hydrolysis: 4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenol and 4-nitrobenzoic acid
科学研究应用
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl 4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用机制
The mechanism of action of 4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl 4-nitrobenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in cellular processes, leading to modulation of their activity.
Pathways Involved: It may affect signaling pathways related to cell growth, apoptosis, and inflammation, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
4-Methylphenyl 4-nitrobenzoate: Lacks the trichloropropyl group, resulting in different chemical and biological properties.
3-(1,1,1-Trichloropropan-2-yl)phenyl 4-nitrobenzoate: Similar structure but without the methyl group, leading to variations in reactivity and applications.
Uniqueness
4-Methyl-3-(1,1,1-trichloropropan-2-yl)phenyl 4-nitrobenzoate is unique due to the presence of both the trichloropropyl and nitrobenzoate groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for research and industrial applications.
属性
CAS 编号 |
93320-52-6 |
|---|---|
分子式 |
C17H14Cl3NO4 |
分子量 |
402.7 g/mol |
IUPAC 名称 |
[4-methyl-3-(1,1,1-trichloropropan-2-yl)phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C17H14Cl3NO4/c1-10-3-8-14(9-15(10)11(2)17(18,19)20)25-16(22)12-4-6-13(7-5-12)21(23)24/h3-9,11H,1-2H3 |
InChI 键 |
NGYHHYJERHVKFN-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1)OC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C(C)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


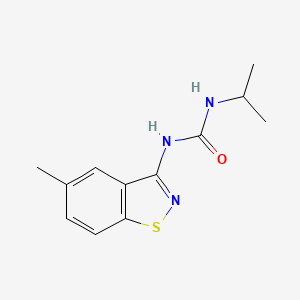
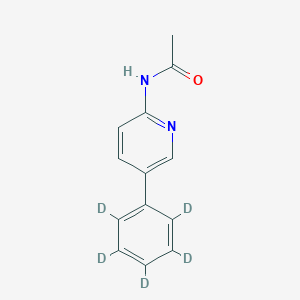
![Benzene, [1,1,2-trifluoro-2-(heptafluoropropoxy)ethoxy]-](/img/structure/B14343455.png)
![[(Cyclohex-2-en-1-ylidene)methyl]oxidanium](/img/structure/B14343465.png)
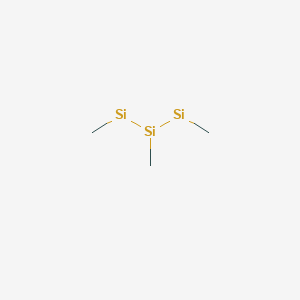

![1-Chloro-2,3,5,6-tetrafluoro-4-[(4-methylphenyl)sulfanyl]benzene](/img/structure/B14343492.png)
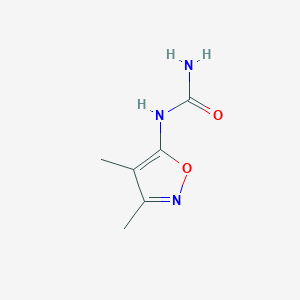
![2-[tert-Butyl(dimethyl)silyl]but-3-en-2-ol](/img/structure/B14343494.png)
![Benzenamine, N-ethyl-4-[[4-(ethylamino)-3-methylphenyl][4-(ethylimino)-3-methyl-2,5-cyclohexadien-1-ylidene]methyl]-2-methyl-, monoacetate](/img/structure/B14343500.png)
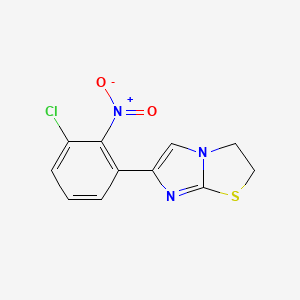
![4,4'-[(2-Methoxyphenyl)methylene]diphenol](/img/structure/B14343512.png)
